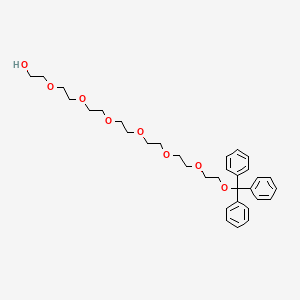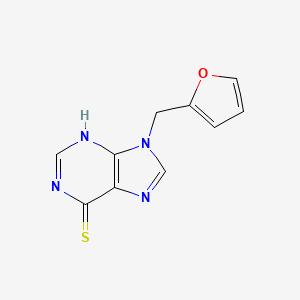
9-(2-furylmethyl)-9H-purine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-furylmethyl)-3H-purine-6-thione is a heterocyclic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a furylmethyl group at the 9-position and a thione group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furylmethyl)-3H-purine-6-thione typically involves the reaction of appropriate purine derivatives with furylmethyl halides under basic conditions. One common method involves the use of 6-thiopurine as a starting material, which is reacted with 2-furylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, yielding the desired product after purification.
Industrial Production Methods
Industrial production of 9-(2-furylmethyl)-3H-purine-6-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-furylmethyl)-3H-purine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.
Substitution: The furylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
9-(2-furylmethyl)-3H-purine-6-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 9-(2-furylmethyl)-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the furylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-thiopurine: A purine derivative with a thione group at the 6-position, used as an anticancer and immunosuppressive agent.
2-furylmethyl derivatives: Compounds with a furylmethyl group, known for their diverse biological activities.
Uniqueness
9-(2-furylmethyl)-3H-purine-6-thione is unique due to the combination of the purine ring system with both a furylmethyl group and a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
17801-50-2 |
|---|---|
Formule moléculaire |
C10H8N4OS |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
9-(furan-2-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H8N4OS/c16-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-15-7/h1-3,5-6H,4H2,(H,11,12,16) |
Clé InChI |
XPKNCYCTWFVAJB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C=NC3=C2NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


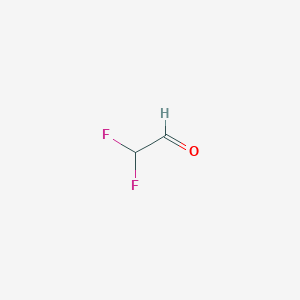
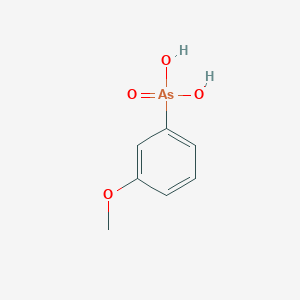
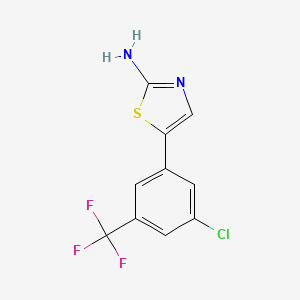
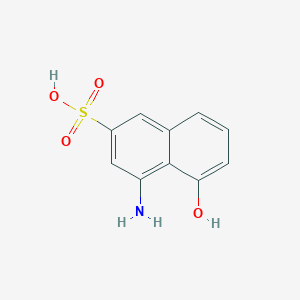
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

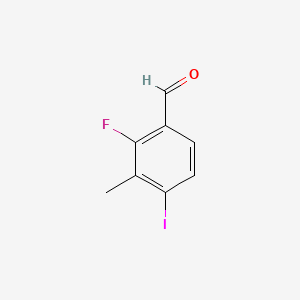
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
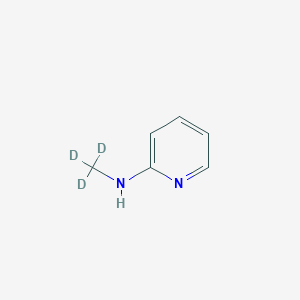
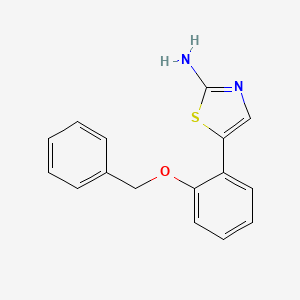
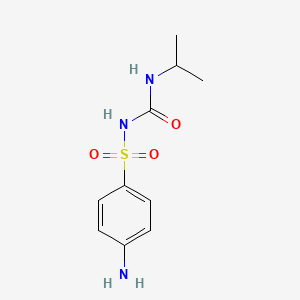
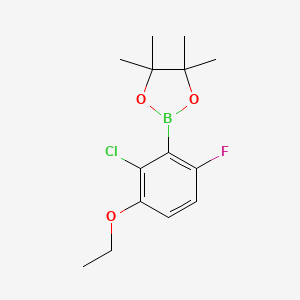
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
